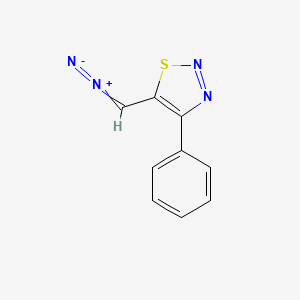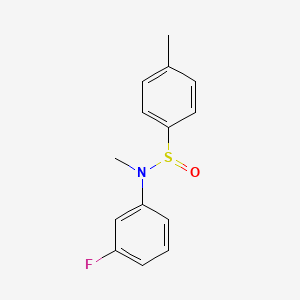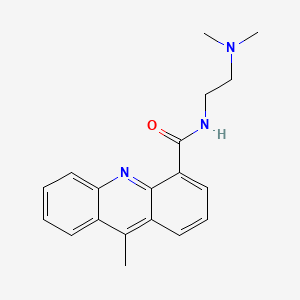![molecular formula C6H15NO6P2S2 B14390415 {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) CAS No. 89987-62-2](/img/structure/B14390415.png)
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is a chemical compound with the molecular formula C6H15NO6P2S2. It is known for its unique structure, which includes both phosphonic acid and carbamothioyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) typically involves the reaction of diethylcarbamothioyl chloride with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Dimethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
- {[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)
Uniqueness
{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
89987-62-2 |
|---|---|
Formule moléculaire |
C6H15NO6P2S2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
[diethylcarbamothioylsulfanyl(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2S2/c1-3-7(4-2)5(16)17-6(14(8,9)10)15(11,12)13/h6H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13) |
Clé InChI |
WGPJPFWCEYQUEL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)

![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)


![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

